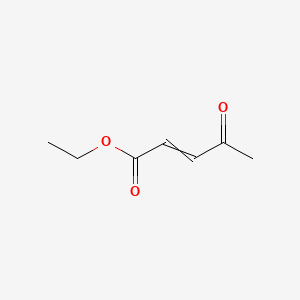

![molecular formula C20H32O3 B1206949 7-[3-(Undeca-2,5-dien-1-yl)oxiran-2-yl]hept-5-enoic acid CAS No. 81246-85-7](/img/structure/B1206949.png)

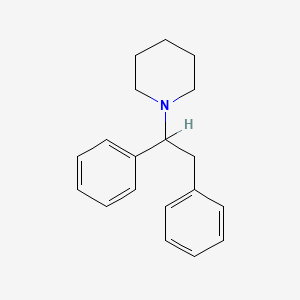

7-[3-(Undeca-2,5-dien-1-yl)oxiran-2-yl]hept-5-enoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

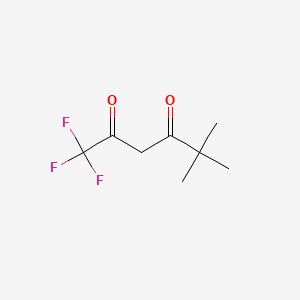

7-[3-(Undeca-2,5-dien-1-yl)oxiran-2-yl]hept-5-enoic acid (7-UHPA) is an organic compound of the oxirane family. It is a colorless solid with a molecular weight of 257.34 g/mol. 7-UHPA has been studied for its potential applications in various fields of scientific research, including drug development, biochemistry, and physiology.

Aplicaciones Científicas De Investigación

Synthesis and Transformation of Compounds

Synthetic Methods and Derivatives The compound, 7-[3-(Undeca-2,5-dien-1-yl)oxiran-2-yl]hept-5-enoic acid, and its derivatives exhibit versatility in synthesis and transformation. A notable synthetic approach involved the reaction of hept-4-enoic acid with vinylmagnesium bromide, leading to the formation of complex compounds like (Z)-undeca-1,8-dien-5-one. Such reactions highlight the compound's utility in synthesizing a variety of alkylcyclopentenones, demonstrating its pivotal role in organic synthesis and the creation of diverse molecular structures (Watanabe et al., 1982).

Biologically Active Compounds Several studies have highlighted the synthesis of biologically active compounds utilizing derivatives of the mentioned compound. For instance, fatty acid hydrazides derived from related compounds have been employed to synthesize biologically active oxadiazoles with significant antibacterial activity against various bacterial strains. This underscores the potential of these derivatives in the development of new antimicrobial agents (Banday et al., 2010).

Antibacterial and Antioxidant Properties The compound's derivatives have also been synthesized and evaluated for their antibacterial and antioxidant properties. For instance, novel oxabicycloheptenyl derivatives were synthesized using catalyzed Diels-Alder reactions and exhibited considerable antibacterial and antioxidant activities, suggesting their potential in medicinal chemistry and drug discovery (Dhanapal et al., 2013).

Análisis Bioquímico

Biochemical Properties

7-[3-(Undeca-2,5-dien-1-yl)oxiran-2-yl]hept-5-enoic acid plays a significant role in various biochemical reactions. It interacts with enzymes such as cytochrome P450 epoxygenases, which catalyze the formation of epoxyeicosatrienoic acids (EETs) from arachidonic acid . These interactions are crucial for the regulation of blood pressure and inflammation. Additionally, this compound can bind to proteins involved in cellular signaling pathways, influencing various physiological processes.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can activate peroxisome proliferator-activated receptors (PPARs), which play a role in lipid metabolism and inflammation. This activation leads to changes in gene expression that promote anti-inflammatory effects and improve lipid profiles.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules . It acts as an agonist for PPARs, leading to the activation of these nuclear receptors and subsequent changes in gene expression. Additionally, it can inhibit enzymes such as cyclooxygenase (COX), reducing the production of pro-inflammatory prostaglandins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable but can undergo degradation under certain conditions . Long-term studies have shown that it can have sustained anti-inflammatory effects and improve cellular function over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, it exhibits beneficial effects such as reducing inflammation and improving lipid metabolism. At high doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions.

Metabolic Pathways

This compound is involved in several metabolic pathways . It is metabolized by cytochrome P450 enzymes to form various EETs, which have important physiological roles. These metabolic pathways influence the levels of metabolites and the overall metabolic flux within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments, affecting its bioavailability and activity.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . It is primarily localized in the endoplasmic reticulum and mitochondria, where it exerts its effects on lipid metabolism and energy production.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-[3-(Undeca-2,5-dien-1-yl)oxiran-2-yl]hept-5-enoic acid involves the epoxidation of undeca-2,5-dien-1-ol followed by the oxidation of the resulting epoxide to form the desired compound.", "Starting Materials": [ "Undeca-2,5-dien-1-ol", "MCPBA (meta-chloroperoxybenzoic acid)", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "Undeca-2,5-dien-1-ol is reacted with MCPBA in acetic acid to form the epoxide intermediate.", "The epoxide intermediate is then treated with sodium borohydride in water to reduce the epoxide to the corresponding alcohol.", "The resulting alcohol is then oxidized with sodium chlorite in acetic acid to form the desired compound, 7-[3-(Undeca-2,5-dien-1-yl)oxiran-2-yl]hept-5-enoic acid.", "The product is then extracted with ethyl acetate and purified by column chromatography." ] } | |

Número CAS |

81246-85-7 |

Fórmula molecular |

C20H32O3 |

Peso molecular |

320.5 g/mol |

Nombre IUPAC |

(E)-7-[3-[(2E,5E)-undeca-2,5-dienyl]oxiran-2-yl]hept-5-enoic acid |

InChI |

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-12-15-18-19(23-18)16-13-10-11-14-17-20(21)22/h6-7,9-10,12-13,18-19H,2-5,8,11,14-17H2,1H3,(H,21,22)/b7-6+,12-9+,13-10+ |

Clave InChI |

DBWQSCSXHFNTMO-QPZDSRGTSA-N |

SMILES isomérico |

CCCCC/C=C/C/C=C/CC1C(O1)C/C=C/CCCC(=O)O |

SMILES |

CCCCCC=CCC=CCC1C(O1)CC=CCCCC(=O)O |

SMILES canónico |

CCCCCC=CCC=CCC1C(O1)CC=CCCCC(=O)O |

Descripción física |

Solid |

Sinónimos |

8,9-EET 8,9-epoxyeicosatrienoic acid 8,9-epoxyeicosatrienoic acid, (2alpha(Z),3alpha(2Z,5Z))-isome |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

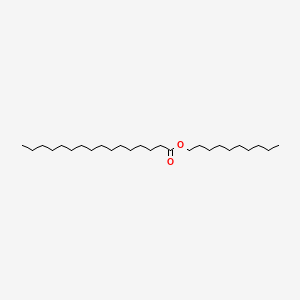

![[2,2-Di(pentadecyl)-1,3-dioxolan-4-yl]methyl dihydrogen phosphate](/img/structure/B1206867.png)

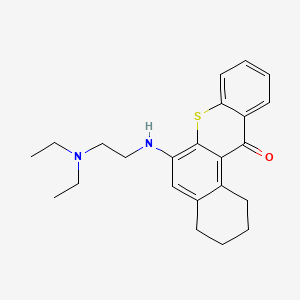

![4-[(4-chlorophenyl)thio]-5-methyl-2-phenyl-1H-pyrazol-3-one](/img/structure/B1206875.png)

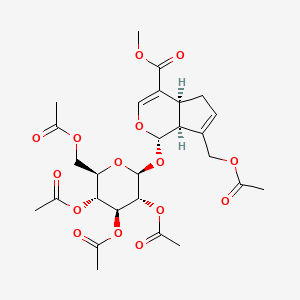

![17beta-[Bis(2-hydroxyethyl)amino]androst-5-en-3beta-ol](/img/structure/B1206885.png)

![Benzenesulfonamide, N-[(butylamino)carbonyl]-4-methoxy-](/img/structure/B1206889.png)